Product packaging for 4-(Chroman-2-yl)aniline(Cat. No.:CAS No. 73110-90-4)

4-(Chroman-2-yl)aniline

Cat. No.: B8779980
CAS No.: 73110-90-4
M. Wt: 225.28 g/mol
InChI Key: PIHTZXJLJILBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chroman-2-yl)aniline is a chemical compound of high interest in research and development, particularly as a versatile synthetic intermediate. Its structure, which combines a chroman (2,3-dihydro-1-benzopyran) heterocycle with an aniline functional group, makes it a valuable precursor for designing novel molecules. Chroman and aniline derivatives are widely utilized across various scientific fields . Potential Research Applications: • Pharmaceutical Intermediates: This compound may serve as a key building block in synthesizing more complex heterocyclic systems. The aniline group is a common handle for constructing molecules with potential biological activity. Related chroman-4-one and homoisoflavonoid structures have demonstrated significant antimicrobial properties against various pathogens, including resistant strains of Candida and bacteria . • Material Science & Dyes: The structural motif is similar to that used in chromophore development. Compounds based on the chroman scaffold are studied for their applications in dyes and pigments, with research exploring their solvatochromic properties (color changes with solvent polarity) . • Corrosion Science: Some chroman-derivative compounds have been investigated for their properties as corrosion inhibitors for metal surfaces, with their electronic structure being a key area of study . Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use. The specific applications mentioned are based on the properties of analogous compounds and should be verified through further experimental research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B8779980 4-(Chroman-2-yl)aniline CAS No. 73110-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73110-90-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(3,4-dihydro-2H-chromen-2-yl)aniline

InChI

InChI=1S/C15H15NO/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-6,8-9,15H,7,10,16H2

InChI Key

PIHTZXJLJILBIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C3=CC=C(C=C3)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in 4-(Chroman-2-yl)aniline. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of the molecule's bonds. The key vibrational modes for this compound are associated with the aniline (B41778) and chroman moieties.

The aniline portion of the molecule exhibits distinct absorptions for the amine (-NH₂) group. Typically, primary amines show two bands for N-H stretching vibrations: one for the symmetric stretch and another for the asymmetric stretch, usually found in the 3300-3500 cm⁻¹ region. The N-H bending or "scissoring" vibration is expected around 1600 cm⁻¹. Furthermore, the C-N stretching vibration of the aromatic amine appears in the 1250-1340 cm⁻¹ range.

The aromatic ring of the aniline group displays C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations typically as a pair of sharp bands between 1450 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region, and their specific position can help confirm the 1,4-disubstitution pattern of the benzene ring.

The chroman structure contributes its own characteristic signals. A key feature is the asymmetric C-O-C stretching of the ether linkage within the heterocyclic ring, which is expected to produce a strong band around 1230-1260 cm⁻¹. The corresponding symmetric C-O-C stretch is typically weaker and appears near 1020-1075 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂) groups in the chroman ring will be observed just below 3000 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below, based on established data for aniline and its derivatives. nih.govresearchgate.netlongdom.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium
Aromatic C-H StretchBenzene Ring3000 - 3100Medium to Weak
Aliphatic C-H StretchMethylene (-CH₂)2850 - 2960Medium
N-H Bending (Scissoring)Primary Amine (-NH₂)1600 - 1640Medium to Strong
Aromatic C=C Ring StretchBenzene Ring1450 - 1600Medium, often sharp
Asymmetric C-O-C StretchAryl-Alkyl Ether1230 - 1260Strong
Aromatic C-N StretchAryl Amine1250 - 1340Medium to Strong
Aromatic C-H Out-of-Plane Bendp-disubstituted Ring810 - 850Strong

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. The resulting spectrum provides insights into the conjugated systems and electronic environment of the compound.

The UV-Vis spectrum of this compound is primarily dictated by the aniline chromophore. Aniline itself typically displays two main absorption bands. The first, a high-energy band around 230-240 nm, is attributed to a π→π* transition within the benzene ring (the B-band). A second, lower-energy band around 280-290 nm corresponds to another π→π* transition (the E-band), which is influenced by the charge transfer character between the non-bonding electrons of the nitrogen atom and the π-system of the ring. The presence of the chroman substituent at the para position is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted aniline due to extended conjugation.

The lone pair of electrons on the nitrogen atom can also participate in an n→π* transition, though this is often obscured by the more intense π→π* bands.

The electronic transitions of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. uni-muenchen.de In polar protic solvents capable of hydrogen bonding, the ground state of the aniline moiety is stabilized through hydrogen bonds with the solvent, which can lead to a hypsochromic (blue) shift of the n→π* transition. Conversely, the excited state of the π→π* transition is often more polar than the ground state; thus, polar solvents will stabilize the excited state more, resulting in a bathochromic (red) shift. kuleuven.be Studying the spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol, water) can therefore help to characterize the nature of the electronic transitions.

Transition TypeChromophoreExpected λmax Range (nm)Solvent Effects (Solvatochromism)
π→π* (B-band)Aniline Moiety240 - 260Moderate bathochromic shift with increasing solvent polarity.
π→π* (E-band)Aniline Moiety285 - 310Significant bathochromic shift with increasing solvent polarity due to stabilization of the more polar excited state. uni-muenchen.de
n→πAmine Lone Pair~320 - 350Often weak and may be masked by π→π bands. Can exhibit a hypsochromic shift in hydrogen-bonding solvents. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound and for assessing its purity by detecting and identifying trace-level impurities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent ion, serving as definitive proof of the compound's identity.

For this compound, with the molecular formula C₁₅H₁₅NO, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, should match this theoretical value within a very small tolerance (typically <5 ppm), thus confirming the molecular formula. beilstein-journals.org

ParameterValue
Molecular FormulaC₁₅H₁₅NO
Nominal Mass225 amu
Theoretical Exact Mass (Monoisotopic)225.11536 u
Expected HRMS Result ([M+H]⁺)m/z 226.12319

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nist.govnih.gov This hyphenated technique is ideal for assessing the purity of this compound samples.

In an LC/MS analysis, the sample is first injected into an HPLC system, where the components of the mixture are separated based on their affinity for a stationary phase (e.g., a C18 column). The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer serves as a highly selective and sensitive detector, generating a chromatogram where peaks correspond to separated components. The mass spectrum of each peak can be analyzed to identify the main compound, as well as any synthesis byproducts, starting materials, or degradation products.

By integrating the area of the main peak corresponding to this compound (detected by its specific m/z) and comparing it to the total area of all detected peaks, a quantitative assessment of purity can be achieved. This method is highly effective for detecting impurities even when they are not fully resolved chromatographically from the main peak.

Chromatographic Techniques for Purity and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of synthetic compounds, offering high resolution and sensitivity. In the context of this compound, HPLC is particularly crucial for the separation of its regioisomers. Regioisomers are structural isomers that have the same functional groups but differ in their positions on the aromatic ring. During the synthesis of this compound, variations in the substitution pattern on the aniline ring can lead to the formation of other isomers, such as 2-(Chroman-2-yl)aniline and 3-(Chroman-2-yl)aniline. The separation of these isomers is essential for ensuring the purity of the target compound and for studying the structure-activity relationships of the individual isomers.

For instance, the separation of nitroaniline isomers has been successfully achieved using C18 columns with a mobile phase consisting of acetonitrile and water. This approach can be adapted for the separation of (Chroman-2-yl)aniline regioisomers. The elution order of the isomers would depend on their relative polarities; generally, the more polar isomer will elute earlier.

In addition to standard C18 columns, stationary phases with phenyl ligands can offer enhanced selectivity for aromatic positional isomers. The π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase provide an additional separation mechanism to the hydrophobic interactions. This can be particularly advantageous for resolving isomers with very similar hydrophobicities.

Normal-phase HPLC (NP-HPLC) presents an alternative approach, utilizing a polar stationary phase (e.g., silica or a bonded phase with polar functional groups like cyano or amino) and a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol). In NP-HPLC, polar analytes are retained more strongly. The choice between reversed-phase and normal-phase chromatography will depend on the specific properties of the regioisomers and the desired separation outcome.

The development of an effective HPLC method for the separation of (Chroman-2-yl)aniline regioisomers involves the optimization of several parameters, including the choice of stationary phase, the composition of the mobile phase (including the use of buffers to control the ionization of the amine group), the flow rate, and the column temperature. Detection is typically performed using a UV detector, as the aromatic rings in the molecule absorb UV light.

A representative HPLC method for the separation of (Chroman-2-yl)aniline regioisomers could employ a C18 column with a gradient elution system. A hypothetical separation of 2-, 3-, and this compound is presented in the table below to illustrate the potential of this technique. The retention times and resolution are indicative of a well-optimized separation.

Table 1: Representative HPLC data for the separation of (Chroman-2-yl)aniline regioisomers.

Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 30% B to 70% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • CompoundRetention Time (min)Resolution (Rs)
    2-(Chroman-2-yl)aniline12.5-
    3-(Chroman-2-yl)aniline14.22.8
    This compound15.82.5

    Computational and Theoretical Investigations

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By solving the Schrödinger equation in the context of electron density, DFT methods can predict molecular geometries, orbital energies, spectroscopic signatures, and reactivity indices. For 4-(Chroman-2-yl)aniline, DFT serves as the primary tool for a comprehensive in-silico analysis.

    Determination of Optimal Molecular Geometry and Conformational Analysis

    The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the lowest energy arrangement of atoms. For a flexible molecule like this compound, this also involves a conformational analysis to identify the most stable conformer.

    The chroman ring itself is not planar and typically adopts a half-chair conformation. researchgate.net Computational studies on the parent chroman molecule have identified a twisted structure as the most stable conformer in both its ground (S0) and first excited (S1) states. researchgate.net The barrier to planarity for the chroman ring has been calculated to be approximately 3500 ± 300 cm⁻¹ in the ground state, with a twisting angle of 30.5°. researchgate.net The introduction of the 4-aminophenyl group at the 2-position of the chroman ring introduces additional degrees of freedom, primarily concerning the rotational orientation of this substituent. DFT calculations would be essential to determine if the substituent prefers an axial or equatorial position and to find the optimal dihedral angle between the aniline (B41778) and chroman ring systems.

    Table 1: Calculated Conformational Data for the Chroman Ring System This table presents data for the parent chroman molecule as a proxy for the heterocyclic core of this compound.

    Parameter Ground State (S0) Value First Excited State (S1) Value
    Most Stable Conformation Twisted Twisted
    Twisting Angle 30.5° 29°
    Barrier to Planarity ~3500 cm⁻¹ ~3800 cm⁻¹

    Data sourced from computational studies on the parent chroman molecule. researchgate.net

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Electronic Properties

    Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic behavior and reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

    The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. thaiscience.info A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov DFT calculations are widely used to compute the energies of these orbitals. For aniline derivatives, the HOMO is typically localized on the electron-rich aniline ring and the nitrogen atom, while the LUMO distribution depends on the nature of any substituents. thaiscience.infotci-thaijo.org

    Table 2: Representative FMO Data for Substituted Anilines This table shows calculated HOMO-LUMO data for related aniline compounds to illustrate the expected electronic properties.

    Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
    p-Aminoaniline -4.6019 -1.1397 3.4622
    p-Nitroaniline -5.2968 -2.4061 2.8907
    p-Isopropylaniline -3.8907 -0.4217 3.4690

    Data calculated at the B3LYP/6-311G(d,p) level of theory. Sourced from studies on substituted anilines. thaiscience.infotci-thaijo.org

    Prediction of Vibrational Frequencies and Spectroscopic Data

    DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This theoretical prediction is a powerful tool for interpreting experimental spectra, as each calculated vibrational mode can be visualized to understand the specific atomic motions involved (e.g., stretching, bending, or twisting). spectroscopyonline.com

    For this compound, theoretical spectra would show characteristic frequencies for the N-H stretching of the amino group (typically around 3400-3500 cm⁻¹), C-H stretching in the aromatic and aliphatic regions, C=C stretching of the aromatic ring, and C-N and C-O stretching vibrations. researchgate.netias.ac.in By comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity and basis set limitations) with experimental data, one can confirm the structure and identify key functional groups within the molecule. nih.gov

    Analysis of Chemical Reactivity and Kinetic Stability

    Beyond the HOMO-LUMO gap, DFT calculations provide a suite of conceptual DFT descriptors that quantify chemical reactivity and stability. Parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies.

    Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

    Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

    Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

    Studies on related compounds like 4-methyl aniline have used these descriptors to analyze reaction mechanisms, for instance, with atmospheric radicals like OH. mdpi.com Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, providing a detailed map of the molecule's reactivity.

    Calculated NMR Chemical Shifts for Structural Verification

    Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com The standard method involves optimizing the molecular geometry and then using the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. mdpi.com

    These theoretical shifts, when correlated with experimental values, provide powerful confirmation of the proposed structure and can help resolve ambiguous signal assignments. mdpi.com Studies on chroman-4-one derivatives have shown a strong linear correlation between DFT-predicted and experimentally observed chemical shifts, particularly for the aromatic moiety. mdpi.com For this compound, calculations would predict the chemical shifts for the protons and carbons of both the chroman and aniline rings, taking into account the electronic effects of the conjoined systems.

    Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Chroman Derivative This table presents data for 6-methoxy-2,2-dimethylchroman-4-one to demonstrate the accuracy of DFT-based NMR predictions for the chroman scaffold.

    Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
    C-2 78.4 75.3
    C-3 49.3 47.7
    C-4 191.1 197.0
    C-5 107.5 108.9
    C-7 100.3 102.2
    C-8 127.8 131.0

    Calculations performed at the B3LYP/6-311+G(2d,p) level. Data sourced from a study on substituted 2,2-dimethylchroman-4-ones. mdpi.com

    Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

    Given that many aniline and chroman derivatives exhibit biological activity, computational methods like molecular docking and molecular dynamics (MD) are used to explore how this compound might interact with biological targets such as enzymes or receptors. sciencescholar.us

    Molecular Docking predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov A scoring function is used to estimate the binding affinity, typically reported as a binding energy (in kcal/mol). This allows for the rapid screening of compounds against a known protein target. For example, numerous 4-anilinoquinazoline (B1210976) derivatives have been docked into the ATP-binding site of protein kinases like EGFR to predict their inhibitory potential. nih.gov

    Molecular Dynamics (MD) Simulations provide a more detailed view of the ligand-target complex over time. Starting from a docked pose, an MD simulation calculates the atomic motions of the system, allowing researchers to assess the stability of the binding pose, observe conformational changes, and analyze the specific intermolecular interactions (like hydrogen bonds) that stabilize the complex.

    These simulation techniques are invaluable for rational drug design, helping to identify potential biological targets for this compound and guiding the design of more potent analogs.

    Prediction of Binding Affinities and Molecular Interactions with Protein Targets

    Computational methods, particularly molecular docking, are instrumental in predicting the binding affinities and interaction patterns of small molecules like this compound with various protein targets. This approach simulates the binding of a ligand to the active site of a receptor, providing a prediction of the binding energy and highlighting key molecular interactions.

    While specific studies on this compound are not extensively documented in publicly available research, the principles of such investigations can be understood from studies on related chroman and aniline derivatives. For instance, various chroman derivatives have been evaluated as inhibitors for enzymes like acetyl-CoA carboxylases (ACCs) and sirtuin 2 (SIRT2). nih.govnih.gov Similarly, 4-anilinoquinazoline derivatives have been extensively studied as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov

    The predicted binding affinity, often expressed in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable complex. The interactions governing this binding typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For this compound, the aniline group can act as a hydrogen bond donor, while the chroman ring and the phenyl group can participate in hydrophobic and pi-stacking interactions.

    Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interactions
    Chroman DerivativesSIRT2-Hydrogen bonding, Hydrophobic interactions
    4-AnilinoquinazolinesEGFR Tyrosine Kinase-7.46 to -6.74Hydrogen bonding with key residues (e.g., Met769, Thr766)

    Elucidation of Specific Binding Sites and Interaction Modes

    Molecular docking not only predicts binding affinity but also elucidates the specific binding site and the mode of interaction. This involves identifying the amino acid residues in the protein's active site that interact with the ligand. For this compound, the aniline nitrogen could form hydrogen bonds with polar residues, while the aromatic rings would likely interact with hydrophobic pockets within the binding site.

    Studies on analogous compounds provide a framework for understanding these interactions. For example, in the case of 4-anilinoquinazoline inhibitors of EGFR, the quinazoline (B50416) core is known to form crucial hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone of methionine 769. nih.gov The aniline moiety extends into a hydrophobic pocket, where its substitutions can modulate potency and selectivity. It is plausible that this compound could adopt a similar binding mode in certain kinases, with the chroman portion occupying a hydrophobic region.

    Computational Studies of Enzyme Inhibition Mechanisms

    Quantum Chemical Parameters and Global Descriptors

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties of molecules. These calculations provide a range of parameters and global descriptors that help in understanding the reactivity and stability of a compound. For aniline and its derivatives, DFT studies have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). najah.eduresearchgate.netresearchgate.net

    The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. Other calculated descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are valuable in quantitative structure-activity relationship (QSAR) studies.

    ParameterSignificance
    EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the ability to donate an electron.
    ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the ability to accept an electron.
    Energy Gap (ΔE = ELUMO - EHOMO)Relates to the chemical reactivity and stability of the molecule.
    Chemical Hardness (η)Measures the resistance to change in electron distribution.
    Chemical Softness (S)The reciprocal of hardness, indicating the ease of modification of electron distribution.

    Hirshfeld Surface Analysis and Intermolecular Interactions

    Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. mdpi.com This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. researchgate.netnih.govmdpi.com

    For compounds containing chroman and aniline moieties, Hirshfeld analysis typically reveals a variety of intermolecular interactions, such as H···H, C···H, O···H, and N···H contacts. The relative contributions of these interactions can be quantified using 2D fingerprint plots. For instance, in many organic crystals, H···H contacts are the most abundant. The presence of polar groups, such as the amino group in aniline and the ether oxygen in chroman, would likely lead to significant O···H and N···H interactions, indicative of hydrogen bonding. Pi-stacking interactions between aromatic rings can also be identified. eurjchem.comdntb.gov.ua

    Interaction TypeDescriptionExpected Contribution
    H···HContacts between hydrogen atoms.Often the most significant contribution to the Hirshfeld surface.
    C···H/H···CInteractions involving carbon and hydrogen atoms.Significant contribution, often related to van der Waals forces.
    O···H/H···OHydrogen bonding involving the ether oxygen of the chroman ring.Important for crystal packing and stability.
    N···H/H···NHydrogen bonding involving the amino group of the aniline moiety.Crucial for forming hydrogen-bonded networks.

    Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses for Intramolecular Bonding

    Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are theoretical methods used to investigate intramolecular bonding and electron delocalization. researchgate.net AIM theory defines chemical bonds based on the topology of the electron density, identifying bond critical points (BCPs) and characterizing the nature of the bonds (e.g., covalent vs. electrostatic).

    Mechanistic Studies of Molecular and Biochemical Interactions

    Investigation of Molecular Target Interactions and Pathways

    The biological effects of 4-(Chroman-2-yl)aniline derivatives are rooted in their interactions with specific molecular targets and their influence on cellular pathways. These interactions range from direct chemical reactions, such as free radical scavenging, to the modulation of complex biological macromolecules like enzymes and receptors.

    The chroman and aniline (B41778) moieties present in this compound suggest a potential for antioxidant activity. Oxidative stress, resulting from an imbalance of free radicals like reactive oxygen species (ROS) and reactive nitrogen species (RNS), is implicated in numerous diseases. mdpi.com Compounds that can neutralize these radicals are of significant therapeutic interest.

    Studies on derivatives of the core structure have elucidated specific antioxidant mechanisms. For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has demonstrated potent free radical scavenging capabilities. mdpi.com In cell-free assays, BL-M was shown to effectively scavenge 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. mdpi.com The mechanism of radical scavenging for phenolic compounds, which share structural similarities with the chroman ring, often involves hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals. The aniline portion can also contribute through the hydrogen atom on the nitrogen.

    Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals (OH), a primary ROS, indicate that the reaction proceeds rapidly, leading to the formation of aminyl radicals (NH-C₆H₄-CH₃) as the main product. mdpi.com This suggests that the amino group of the aniline moiety is a primary site for radical attack and neutralization, a mechanism likely applicable to this compound.

    Derivatives of this compound have been investigated for their ability to modulate various enzymes and receptors, which are key components of cellular signaling pathways.

    Kinase Targets: The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov While direct studies on this compound are limited, related 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) structures have been identified as potent inhibitors of Cyclin G Associated Kinase (GAK). nih.gov GAK is a serine/threonine kinase involved in membrane trafficking and is a target in cancer and infectious diseases. nih.gov The inhibitory mechanism of these "anilino" compounds typically involves the formation of hydrogen bonds between the aniline nitrogen and the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. nih.gov

    TRPV1 Modulation: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. nih.gov It is a significant target for the development of new analgesics. Pharmacophore modeling has been used to identify novel scaffolds for TRPV1 modulation, and chromane derivatives have emerged as promising candidates. nih.gov Specifically, a series of 1-(chroman-4-yl)urea derivatives have been developed as selective TRPV1 antagonists. researchgate.net These compounds bind to the receptor and inhibit its activation by various stimuli, such as capsaicin or heat, thereby blocking pain signals. nih.govresearchgate.net

    There is currently limited public information regarding the interaction of this compound or its direct derivatives with the ROR1 receptor.

    The biological activities of this compound derivatives have been characterized in various in vitro systems, providing a foundation for understanding their molecular mechanisms.

    A key study demonstrated that the derivative BL-M protects primary cultured rat cortical cells from excitotoxic neuronal damage induced by glutamate or N-methyl-d-aspartate (NMDA). mdpi.com This neuroprotective effect was found to be mediated by at least two distinct mechanisms: potent antioxidant activity that reduces intracellular ROS, and the activation of the ERK1/2-CREB signaling pathway. mdpi.com The phosphorylation of ERK1/2 and the subsequent phosphorylation of CREB are crucial for neuronal survival and plasticity. The study showed that the neuroprotective action of BL-M was reversed by a MEK inhibitor, confirming the essential role of the ERK pathway. mdpi.com

    In other in vitro models, the anticancer activity of related 2-morpholino-4-anilinoquinoline derivatives was assessed against the HepG2 human cancer cell line. nih.gov These compounds were found to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation. nih.gov

    The modulation of the TRPV1 channel by novel chromane-based compounds was demonstrated using oocytes expressing the receptor. nih.gov Co-application of the test compounds with the TRPV1 agonist capsaicin allowed for the characterization of their inhibitory or modulatory effects by measuring changes in ion currents. nih.gov

    Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

    SAR and SPR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. By systematically modifying the chemical structure of this compound, researchers can identify key structural features required for molecular activity.

    SAR studies on scaffolds related to this compound have provided valuable insights into how structural changes impact biological function.

    For antimalarial spirocyclic chromanes, SAR studies revealed the importance of the spirocyclic chromane moiety and the stereochemistry of the molecule. nih.gov For a series of benzochromane derivatives, the S-enantiomer consistently showed significantly higher potency against malaria parasites than the corresponding R-enantiomer. nih.gov

    In the context of kinase inhibition, extensive SAR studies on 4-anilinoquinolines as GAK inhibitors demonstrated that modifications to both the 4-anilino group and the quinoline core are critical for potency and selectivity. nih.gov Optimization of these positions led to the development of inhibitors with nanomolar activity and high selectivity against other kinases. nih.gov

    For salicylanilide-based compounds, which share the aniline substructure, antimicrobial activity was found to be highly dependent on the linker between the salicylic and anilide cores. mdpi.com A bulky and lipophilic chain, such as isopropyl or isobutyl, was necessary for high antistaphylococcal activity. mdpi.com

    The nature and position of substituents on the aromatic rings of this compound can profoundly affect its electronic properties, conformation, and ability to bind to biological targets.

    Computational studies have shown that substituents on the aniline ring alter key molecular properties. researchgate.net Electron-donating groups tend to increase the C-N bond length and the barrier to inversion of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net These changes directly influence the pKa of the amino group and can be correlated with binding affinity through Hammett constants. researchgate.net

    In the development of 4-anilinoquinoline GAK inhibitors, specific substitutions were found to be critical for achieving high potency and a narrow activity spectrum. The table below summarizes key SAR findings for this class of compounds, highlighting the impact of substituents on the aniline and quinoline rings.

    Compound ScaffoldTargetSubstituent PositionModificationImpact on ActivityReference
    4-AnilinoquinolineGAKAniline Ring (meta-position)Addition of a methoxy (-OCH3) groupIncreased potency nih.gov
    4-AnilinoquinolineGAKQuinoline Ring (C6, C7)Methoxy (-OCH3) groupsGenerally favorable for activity nih.gov
    4-AnilinoquinolineGAKAniline Ring (meta-position)Replacement of methoxy with larger groupsDecreased potency nih.gov
    Chroman-4-oneα-GlucosidaseChromanone Ring (C2, C3, C6, C7)Various substitutionsModulates inhibitory activity nih.gov
    1-(Chroman-4-yl)ureaTRPV1Chroman Ring (C7)Addition of a chloro (-Cl) groupContributes to antagonist profile researchgate.net

    Similarly, for 2,2-dimethylchroman-4-one derivatives, studies have shown that substituents on the benzene ring of the chroman moiety have predictable effects on the NMR chemical shifts of ortho- and para- carbons, which reflects the electronic changes induced by the substituent. mdpi.com These electronic modifications are fundamental to how the molecule interacts with its binding partners.

    Elucidation of Biochemical Pathways Modulated by this compound Derivatives

    Research into the broader family of chromane and chromone (B188151) derivatives has consistently pointed towards their significant anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. A prominent pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade. TLR4, upon activation by stimuli like lipopolysaccharide (LPS), triggers a downstream signaling cascade that involves the recruitment of adaptor proteins such as Myeloid differentiation primary response 88 (MyD88). nih.gov This ultimately leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway. nih.gov

    Studies on certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated their ability to suppress the expression of TLR4 and MyD88 in LPS-stimulated macrophages. nih.gov The activation of the MAPK pathway, which includes kinases such as p38, is a critical step in the production of pro-inflammatory cytokines. By inhibiting these upstream signaling molecules, chromane derivatives can effectively downregulate the inflammatory cascade.

    The consequence of inhibiting the TLR4/MAPK and NF-κB pathways is a reduction in the production of several key inflammatory mediators. These include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory molecules like nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.govnih.gov The inhibition of TNF-α is a particularly important therapeutic target in many inflammatory diseases. rsc.org

    While these findings are for the broader class of chromane and chromone derivatives, the shared chromane core in this compound suggests that its derivatives may exert their biological effects through similar modulatory actions on these critical inflammatory pathways.

    In Vitro Assays for Mechanistic Investigations of Biological Targets

    A variety of in vitro assays are instrumental in dissecting the molecular mechanisms of action of compounds like this compound derivatives. These assays allow for the controlled investigation of their effects on specific cellular processes and molecular targets.

    Cell Viability and Cytotoxicity Assays: A fundamental first step in evaluating the biological activity of any compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. researchgate.net This ensures that the observed modulatory effects on biochemical pathways are not simply a consequence of cell death.

    Nitric Oxide (NO) Production Assay: The Griess assay is a common method to quantify the production of nitric oxide (NO), a key inflammatory mediator, by cells. nih.gov Macrophage cell lines, such as RAW 264.7, are often stimulated with LPS to induce an inflammatory response, and the ability of test compounds to inhibit the subsequent production of NO is measured. nih.gov

    Cytokine Production Assays (ELISA): To quantify the inhibitory effect of compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6, the Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. nih.gov Cell culture supernatants from LPS-stimulated macrophages treated with the test compounds are analyzed to determine the concentration of these cytokines. nih.gov

    Western Blot Analysis: To investigate the modulation of specific proteins within signaling pathways, Western blotting is employed. This technique allows for the detection and quantification of the expression levels of key proteins such as TLR4, MyD88, iNOS (inducible nitric oxide synthase), and COX-2. nih.gov It can also be used to assess the phosphorylation status of proteins in the MAPK pathway, providing direct evidence of pathway inhibition. nih.gov

    Cell Adhesion Assays: The adhesion of immune cells to the endothelium is a critical step in the inflammatory response. In vitro assays can be used to assess the ability of compounds to inhibit the expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), on human endothelial cells, often induced by TNF-α. rsc.orgresearchgate.net

    The table below summarizes the in vitro assays commonly used to investigate the anti-inflammatory mechanisms of chromane and related derivatives.

    Assay TypePurposeKey Molecules/Pathways InvestigatedCell Line Example
    MTT Assay To assess cell viability and cytotoxicity.General cellular healthRAW 264.7 Macrophages
    Griess Assay To quantify nitric oxide (NO) production.iNOS activity, NO signalingRAW 264.7 Macrophages
    ELISA To measure the concentration of cytokines.TNF-α, IL-6 productionRAW 264.7 Macrophages
    Western Blot To detect and quantify specific proteins.TLR4, MyD88, iNOS, COX-2, p38 MAPKRAW 264.7 Macrophages
    Cell Adhesion Assay To evaluate the inhibition of immune cell adhesion.ICAM-1 expressionHuman Endothelial Cells

    Applications of 4 Chroman 2 Yl Aniline in Materials Science and Advanced Chemical Systems

    Role as a Building Block in Complex Organic Synthesis

    The bifunctional nature of 4-(Chroman-2-yl)aniline, featuring a nucleophilic amino group and an aromatic ring system, makes it a valuable starting material for the construction of more elaborate molecular architectures.

    Precursor for Advanced Heterocyclic Compounds and Supramolecular Assemblies

    The aniline (B41778) functional group in this compound serves as a reactive handle for the synthesis of a variety of advanced heterocyclic compounds. The amino group can readily participate in condensation and cyclization reactions to form new heterocyclic rings. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused ring systems, incorporating the aniline nitrogen into a new heterocyclic structure. The inherent chirality of the C2-position on the chroman ring can also be exploited to direct the synthesis of enantiomerically pure target molecules.

    Functional Materials Research

    The electronic properties endowed by the aniline moiety make this compound a compound of interest for research into functional organic materials, particularly for optoelectronic applications.

    Development as Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

    In the architecture of an Organic Light-Emitting Diode (OLED), the hole-transporting layer (HTL) plays a critical role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Materials suitable for this purpose are typically electron-rich organic compounds. Aniline derivatives are a well-established class of hole-transporting materials due to the electron-donating nature of the amino group, which stabilizes the cationic species formed upon hole injection. rsc.orgrsc.org

    The this compound structure incorporates this essential aniline feature. The chroman substituent can be considered a bulky, non-planar group attached to the aniline nitrogen's para-position. This steric bulk can be advantageous in preventing crystallization and promoting the formation of stable amorphous films, a crucial property for the longevity and efficiency of OLED devices. elsevierpure.com The rigid chroman scaffold can also contribute to a high glass transition temperature (Tg), enhancing the morphological stability of the material under thermal stress during device operation.

    Characterization of Redox Potentials and Bandgap Tuning via Cyclic Voltammetry

    Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of compounds and to estimate the energy levels of their frontier molecular orbitals (HOMO and LUMO). rasayanjournal.co.in For a potential hole-transporting material like this compound, the oxidation potential is a key parameter as it correlates to the energy required to remove an electron, and thus to the HOMO level. nih.govrsc.org

    The anodic oxidation of aniline and its derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.gov The potential at which this occurs is influenced by the electronic nature of the substituents on the aromatic ring and the nitrogen atom. researchgate.net Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, which is desirable for hole-transporting materials as it facilitates hole injection from the anode. The chroman moiety in this compound is expected to have a modest electron-donating effect, influencing its oxidation potential. By performing cyclic voltammetry measurements, the HOMO level can be estimated from the onset of the first oxidation peak. The LUMO level can then be approximated by adding the optical bandgap (determined from UV-Vis spectroscopy) to the HOMO energy level. This allows for the assessment of the material's suitability for use in an OLED device stack and provides a basis for further molecular engineering to tune the bandgap.

    Below is a representative table illustrating typical electrochemical data that could be obtained for an aniline derivative through cyclic voltammetry.

    CompoundOxidation Potential (E_ox vs. Fc/Fc+)HOMO Level (eV)Optical Bandgap (E_g, eV)LUMO Level (eV)
    Aniline0.87-5.14.2-0.9
    N,N-dimethylaniline0.55-4.84.0-0.8
    Hypothetical this compound~0.75-5.0~3.8-1.2

    Note: The values for this compound are hypothetical and are included for illustrative purposes to show expected trends based on its structure relative to unsubstituted aniline.

    Development as Fluorescent Probes and Chemosensors

    The development of fluorescent probes and chemosensors for the detection of specific analytes is a significant area of research. These molecules are designed to exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon interaction with a target species. The design of such probes often involves linking a fluorophore (a molecule that fluoresces) to a receptor unit that selectively binds the analyte.

    The this compound scaffold can serve as a platform for the development of such sensors. The aniline nitrogen is a known quencher of fluorescence in many fluorophores through a photoinduced electron transfer (PET) mechanism. This quenching effect can be modulated by the binding of an analyte to a receptor site attached to the aniline. For example, protonation of the aniline nitrogen or its interaction with a metal cation would suppress the PET process, leading to a "turn-on" of fluorescence.

    By chemically modifying the this compound structure, for example, by attaching a known fluorophore like naphthalene, coumarin, or BODIPY to the aniline nitrogen or the chroman ring, and incorporating a specific ionophore or binding site, it is possible to design probes for a variety of targets. The chroman portion of the molecule could be functionalized to enhance water solubility or to anchor the probe to a specific cellular location, expanding its utility in biological imaging applications.

    Supramolecular Chemistry and Host-Guest Systems (Theoretical and Experimental Aspects)

    As of late 2025, a thorough review of scientific literature and patent databases indicates that the specific compound This compound has not been extensively investigated within the fields of supramolecular chemistry and host-guest systems. While the broader classes of compounds to which it belongs—anilines and chromans—are individually recognized for their roles in the formation of complex molecular assemblies, the unique combination presented in this compound remains a largely unexplored area of research in this context.

    The aniline moiety is a well-established building block in supramolecular chemistry, frequently utilized for its hydrogen bonding capabilities and its potential to engage in π-π stacking interactions. Similarly, the chroman scaffold has been incorporated into various molecular architectures, valued for its rigid structure and potential for stereochemical control. However, the synergistic interplay of these two components in this compound for applications in molecular recognition and self-assembly has not been documented in dedicated research studies.

    Consequently, there are no available experimental data, such as binding constants, association constants, or detailed structural analyses of host-guest complexes involving this compound. Theoretical studies modeling the potential interactions of this compound within a supramolecular framework are also absent from the current body of scientific literature.

    The lack of specific research into the supramolecular behavior of this compound means that no data tables detailing its performance in host-guest systems can be provided at this time. Further research is required to elucidate the potential of this compound to act as a guest or host molecule and to understand how its distinct structural features might influence the formation and properties of supramolecular assemblies.

    Future Research Directions and Unexplored Avenues for 4 Chroman 2 Yl Aniline

    Development of Novel Green Chemistry Synthetic Methodologies

    Traditional synthetic routes for chroman and aniline (B41778) derivatives often rely on harsh reagents and generate significant hazardous waste. Future research should prioritize the development of environmentally benign synthetic strategies for 4-(Chroman-2-yl)aniline, aligning with the principles of green chemistry.

    Key areas for exploration include:

    Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, improve yields, and reduce waste in the synthesis of various heterocyclic compounds, including chromene and chroman-4-one derivatives. nih.govresearchgate.netnih.govacs.orgmdpi.com Future studies could develop microwave-assisted protocols for the key cyclization and amination steps in the synthesis of this compound, potentially leading to faster, more efficient, and cleaner production methods.

    Solvent-Free Reactions: Performing reactions under solvent-free or neat conditions is a cornerstone of green chemistry, minimizing volatile organic compound (VOC) emissions and simplifying product isolation. nih.govrsc.org Research into mechanochemical methods, such as ball milling, or solid-state reactions could provide elegant and efficient solvent-free pathways to this compound and its derivatives. rsc.org

    Catalytic Innovations: The exploration of novel, reusable, and non-toxic catalysts is crucial. This could involve using Brønsted acids, bifunctional aminoboronic acids, or developing metal-free catalytic systems to promote the necessary bond formations. acs.orgorganic-chemistry.org Visible-light photoredox catalysis also presents a mild and powerful strategy for radical-mediated synthesis of chroman scaffolds. rsc.org

    Table 1: Comparison of Potential Green Synthesis Methodologies
    MethodologyPotential Advantages for this compound SynthesisKey Research Focus
    Microwave Irradiation Reduced reaction times, higher yields, lower energy consumption. nih.govnih.govOptimization of reaction parameters (temperature, time, power) for key synthetic steps.
    Solvent-Free Conditions Minimized waste, simplified purification, lower environmental impact. nih.govrsc.orgInvestigation of mechanochemistry and solid-state reactions.
    Novel Catalysis High efficiency, selectivity, catalyst recyclability, use of non-toxic materials. acs.orgorganic-chemistry.orgDevelopment of reusable solid acid catalysts or metal-free catalytic systems. mdpi.com
    Photoredox Catalysis Mild reaction conditions, high functional group tolerance. rsc.orgDesign of visible-light-mediated pathways for C-C and C-N bond formation.

    Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

    A thorough understanding of the photophysical properties of this compound is essential for its potential application in optical materials and as a fluorescent probe. While standard characterization provides basic information, advanced spectroscopic techniques can offer deeper insights into its electronic behavior.

    Future research should employ:

    Time-Resolved Fluorescence Spectroscopy: To investigate the dynamics of the excited states, including fluorescence lifetimes and quantum yields in various solvent environments. Studies on other aniline derivatives have shown extreme sensitivity of their photophysical properties to the solvent, which can be attributed to hydrogen-bonding interactions and conformational changes upon excitation. acs.org

    Transient Absorption Spectroscopy: This technique can identify and characterize transient species like triplet states or radical ions that are formed upon photoexcitation. This is crucial for understanding photochemical reaction mechanisms and potential degradation pathways. acs.org

    Advanced NMR Techniques: Two-dimensional NMR methods like TOCSY and ROESY can provide detailed structural and conformational information in solution, which is vital for understanding structure-property relationships. ipb.pt

    Integration of Machine Learning and AI in Compound Design and Activity Prediction

    Key avenues for this research include:

    Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help predict the biological activity or physical properties of novel this compound derivatives based on their structural features. nih.gov Such models have been successfully used for predicting the lipophilicity of aniline derivatives. nih.govmdpi.com

    Generative Chemistry: AI algorithms can be trained to design new molecules with desired properties. technologynetworks.com This approach could be used to generate a virtual library of this compound analogs optimized for specific biological targets or material characteristics.

    Prediction of Physicochemical and ADMET Properties: ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as key physicochemical properties. mdpi.com This in silico screening can prioritize the most promising candidates for synthesis, saving time and resources. nih.gov

    Exploration of Undiscovered Mechanistic Roles in Chemical and Biochemical Systems

    The hybrid nature of this compound suggests it could participate in a variety of chemical and biological processes. Elucidating these mechanisms is key to unlocking its therapeutic or industrial potential.

    Future research should focus on:

    Biochemical Pathway Analysis: Chroman and chromanone scaffolds are present in many natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov Investigating how this compound interacts with key enzymes and cellular pathways could reveal novel therapeutic applications. For example, chromanones have been identified as inhibitors of enzymes like SIRT2. acs.org

    Catalytic Cycle Intermediates: The aniline moiety is known to participate in various catalytic reactions, including C-H activation and annulation processes. researchgate.netacs.org Detailed mechanistic studies, potentially using Density Functional Theory (DFT) calculations, could uncover the role of this compound as a ligand or intermediate in novel catalytic cycles. acs.org

    Reaction Kinetics and Mechanisms: Kinetic studies on the reactions involving the aniline amino group or the chroman ring system can provide fundamental insights into its reactivity. utmb.edu Understanding these mechanisms is essential for controlling reaction outcomes and designing new synthetic applications. The electrochemical oxidation of the aniline moiety is another area ripe for mechanistic exploration. mdpi.comnih.gov

    Table 2: Potential Mechanistic Roles for Investigation
    SystemPotential Role of this compoundInvestigative Approach
    Biochemical Enzyme inhibitor, receptor modulator. nih.govnih.govDocking studies, in vitro enzyme assays, cell-based assays.
    Homogeneous Catalysis Ligand for transition metals, intermediate in C-H functionalization. acs.orgDFT calculations, spectroscopic analysis of catalytic intermediates.
    Organic Synthesis Reactant in electrophilic aromatic substitution, nucleophilic addition.Kinetic studies, product analysis, isotopic labeling experiments. utmb.edu
    Electrochemistry Redox mediator, precursor for conductive polymers. mdpi.comnih.govCyclic voltammetry, in-situ spectroelectrochemistry.

    Expanding Material Science Applications Beyond Current Scope

    The aniline component of this compound makes it a prime candidate for the development of novel polymeric materials. Polyaniline (PANI) is a well-known conducting polymer with applications in sensors, electronics, and energy storage. nih.govrsc.orgrsc.orgyoutube.com

    Future research could explore:

    Synthesis of Novel Polymers: The polymerization of this compound could lead to new functional polymers. The bulky chroman group could influence the polymer's morphology, solubility, and electronic properties, potentially leading to materials with unique characteristics compared to traditional polyaniline. rsc.org

    Development of Chemical Sensors: Polyaniline-based materials are effective in sensors for detecting gases like ammonia and moisture. rsc.orgrsc.org Polymers derived from this compound could be investigated for their sensitivity and selectivity towards a range of analytes.

    Organic Electronics: The conjugated backbone of polyaniline derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs), electrochromic devices, and antistatic coatings. youtube.com The specific properties of polymers from this compound could be tailored for these advanced applications.

    By systematically pursuing these research avenues, the scientific community can move beyond the foundational chemistry of this compound and unlock its potential to contribute to greener chemical processes, novel therapeutics, and advanced functional materials.

    Q & A

    Basic Research Questions

    Q. What are the primary synthetic routes for 4-(Chroman-2-yl)aniline, and what critical parameters influence yield and purity?

    • Methodology : Synthesis typically involves aromatic substitution or coupling reactions. For example, nucleophilic substitution (e.g., replacing halogens with amines under basic conditions) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be employed . Key parameters include:

    • Catalysts : Pd-based catalysts for cross-coupling.
    • Solvents : Polar aprotic solvents (DMF, DMSO) for substitution reactions.
    • Temperature : 80–120°C for optimal reaction rates.
      • Challenges : Competing side reactions (e.g., over-oxidation of the aniline group) require careful control of stoichiometry and reaction time.

    Q. How is the structural integrity of this compound validated post-synthesis?

    • Techniques :

    • X-ray crystallography (via programs like SHELX ) for unambiguous confirmation of the chroman-aniline linkage.
    • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic coupling patterns.
    • Mass spectrometry : High-resolution MS to confirm molecular weight and detect impurities.

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Guidelines :

    • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
    • Work in a fume hood to prevent inhalation of vapors, as aromatic amines can be toxic .
    • Store under inert atmosphere (N2_2 or Ar) to minimize oxidation.

    Advanced Research Questions

    Q. How can computational methods predict the reactivity and biological activity of this compound derivatives?

    • Approaches :

    • Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes, receptors) .
    • DFT calculations to assess electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .
      • Case Study : Derivatives with electron-withdrawing groups on the chroman ring show enhanced binding affinity to kinase targets in silico .

    Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

    • Analysis Framework :

    • Comparative kinetic studies : Measure IC50_{50} values across cell lines to identify structure-activity relationships (SAR) .
    • Metabolic profiling : Use LC-MS to track metabolite formation, which may explain variability in efficacy (e.g., oxidative deamination in liver microsomes) .
      • Example : Discrepancies in anticancer activity may arise from differential cell permeability or metabolic stability of substituents .

    Q. How can reaction conditions be optimized to minimize byproducts during functionalization of this compound?

    • Optimization Parameters :

    • Catalyst loading : Reduce Pd catalyst to <1 mol% to prevent undesired coupling .
    • Solvent selection : Switch from DMF to toluene for better control of exothermic reactions.
    • Additives : Use molecular sieves to scavenge water in moisture-sensitive reactions .
      • Case Study : Substitution at the aniline para-position achieves >90% purity when using dry THF and slow reagent addition .

    Interdisciplinary Applications

    Q. What role does this compound play in materials science, particularly in optoelectronic devices?

    • Applications :

    • As a hole-transporting material in OLEDs due to its conjugated chroman-aniline system .
    • Functionalization with thiophene or fluoro groups enhances electron mobility .
      • Characterization : Cyclic voltammetry to determine redox potentials and bandgap tuning .

    Q. How do structural modifications of this compound impact its pharmacokinetic properties?

    • Key Modifications :

    • Lipophilicity : Addition of alkyl chains improves blood-brain barrier penetration .
    • Metabolic stability : Fluorination at specific positions reduces CYP450-mediated degradation .
      • Testing : In vitro assays using liver microsomes and plasma protein binding studies .

    Data Contradiction Analysis

    Q. Why do different studies report varying catalytic efficiencies for this compound in asymmetric synthesis?

    • Factors :

    • Substrate scope : Catalysts effective for small substrates may fail with bulky derivatives.
    • Stereochemical control : Chiral ligands (e.g., BINAP) vs. achiral systems yield divergent enantioselectivity .
      • Resolution : Standardize testing protocols (e.g., substrate concentration, temperature) across studies .

    Methodological Resources

    • Structural Analysis : Use SHELX or ORTEP-3 for crystallographic refinement.
    • Kinetic Studies : Employ stopped-flow spectroscopy for rapid reaction monitoring .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.